(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a pyridinyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an appropriate pyridine compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-Methyl piperidine-3-carboxylate: Another piperidine derivative with similar structural features.
(2R,3S)-2,3-Dibromo-3-phenylpropanoic acid: A compound with a similar stereochemistry but different functional groups.
Uniqueness
What sets (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S,3S)-1-ethyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-15-11(16)4-3-10(13(17)18)12(15)9-5-7-14-8-6-9/h5-8,10,12H,2-4H2,1H3,(H,17,18)/t10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQIGMFUGOJAU-CMPLNLGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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